

Application Notes and Protocols: Dosing and Administration of Relebactam in Animal Infection Models

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Compound of Interest

Compound Name: *Relebactam sodium*

Cat. No.: *B3322652*

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These application notes provide a comprehensive overview of the dosing and administration of relebactam, a diazabicyclooctane β -lactamase inhibitor, in various preclinical animal infection models. The data presented is crucial for designing and interpreting in vivo efficacy studies aimed at evaluating novel antimicrobial therapies. Relebactam is primarily investigated in combination with imipenem-cilastatin to restore its activity against carbapenem-resistant Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize the quantitative data on the dosing and administration of relebactam in combination with imipenem-cilastatin in key murine infection models.

Table 1: Dosing of Relebactam in Murine Disseminated Infection Models

Pathogen	Mouse Strain	Inoculum (CFU)	Administration Route	Relebactam Dose (mg/kg)	Imipenem-Cilastatin Dose (mg/kg)	Dosing Regimen	Efficacy Endpoint	Reference
P. aeruginosa CLB 24228	DBA/2n	2.2 x 10 ⁶	Intraperitoneal	10, 20, 40	5	Four 1-h infusions every 6h	Log reduction in CFU	[1]
K. pneumoniae CL 6339	DBA/2n	5.5 x 10 ⁵	Intraperitoneal	20, 40, 80	5	Four 1-h infusions every 6h	Log reduction in CFU	[1]

Table 2: Dosing of Relebactam in Murine Pulmonary Infection Models

Pathogen	Mouse Strain	Inoculum (CFU)	Administration Route	Relebactam Dose (mg/kg)	Imipenem-Cilastatin Dose (mg/kg)	Dosing Regimen	Efficacy Endpoint	Reference
P. aeruginosa CLB 24228	DBA/2n	1.4 x 10 ⁵	Intranasal	10, 20, 40, 80	5	Four 1-h infusions every 6h (initiated 15 min post-infection)	Log reduction in CFU	[1]
P. aeruginosa CLB 24228	DBA/2n	1.8 x 10 ⁴	Intranasal	20, 40, 80	5	Four 1-h infusions every 6h (initiated 16.5h post-infection)	Log reduction in CFU	[1]

Table 3: Dosing of Relebactam in Murine Thigh Infection Model

Pathogen	Mouse Strain	Inoculum (CFU)	Administration Route	Relebactam Dose	Imipenem Dose	Dosing Regimen	Efficacy Endpoint	Reference
P. aeruginosa (29 isolates)	Neutropic Mice	Not specified	Not specified	250 mg (human simulated)	500 mg (human simulated)	q6h	Log reduction in CFU/thigh	[2]

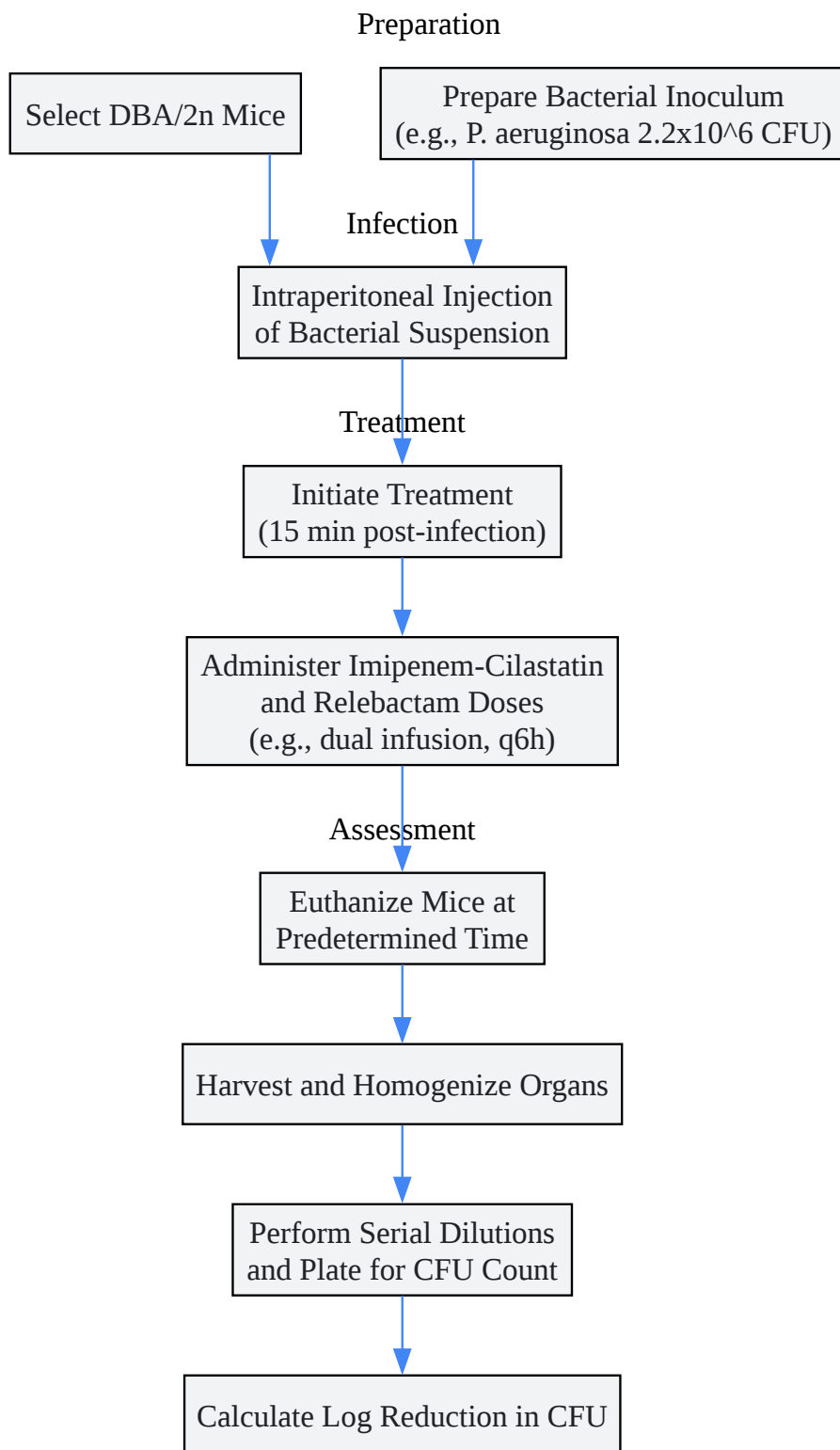
Experimental Protocols

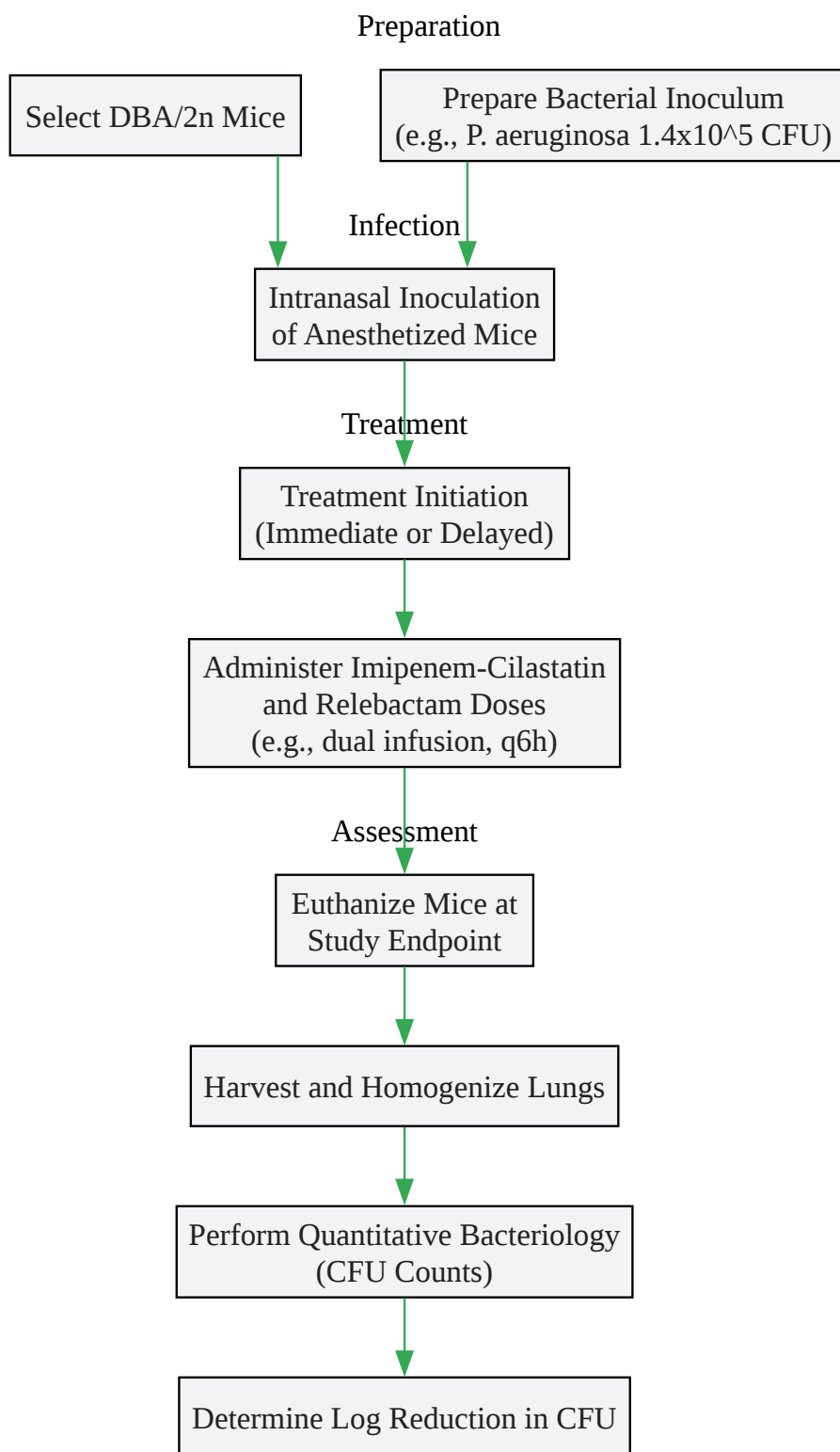
Murine Disseminated Infection Model

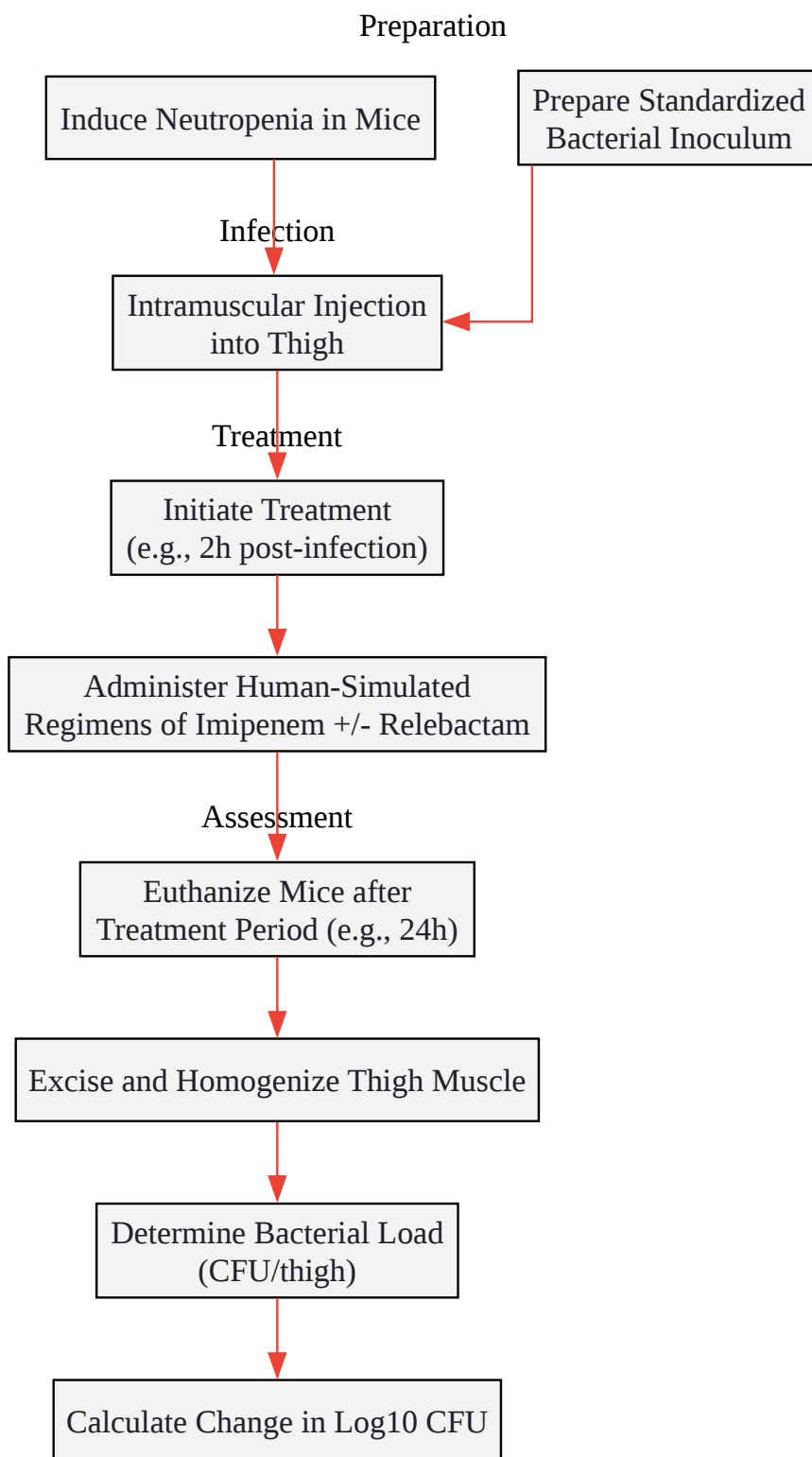
This model is designed to evaluate the efficacy of antimicrobials against systemic infections.

Protocol:

- Animal Model: DBA/2n mice are commonly used.[1]
- Pathogen Preparation: Prepare a bacterial suspension of the desired strain (e.g., P. aeruginosa or K. pneumoniae) to the target concentration (e.g., 2.2×10^6 CFU for P. aeruginosa).[1]
- Infection: Administer the bacterial inoculum via intraperitoneal injection.[1]
- Treatment Initiation: Begin treatment shortly after infection (e.g., 15 minutes).[1]
- Drug Administration: Administer imipenem-cilastatin and a titration of relebactam doses. A common method is dual infusion using an infusion system, with four 1-hour infusions given every 6 hours.[1]
- Efficacy Assessment: At a predetermined time point post-infection, euthanize the animals, harvest relevant organs (e.g., spleen or liver), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration. Efficacy is typically measured as the log reduction in CFU compared to untreated controls.[1]







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